
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study described the synthesis of various 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives showing antimicrobial activity, suggesting the potential of quinazolinone compounds in developing new antimicrobial agents (El-zohry & Abd-Alla, 2007). Similarly, new quinazolines were synthesized and exhibited antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antioxidant and Anticholinesterase Activity
Another study reported on coumarylthiazole derivatives containing aryl urea/thiourea groups, synthesized for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, showcasing their potential in treating diseases like Alzheimer's. These compounds also demonstrated significant antioxidant activity, suggesting their usefulness in combating oxidative stress-related conditions (Kurt et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-α-ethylacetoacetanilide, which is then reacted with ethyl chloroformate to form 4-chloro-α-ethylacetoacetanilide ethyl carbamate. This intermediate is then reacted with 3-aminopropyltriethoxysilane to form 3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with (E)-1-(4-chlorophenyl)ethanone to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "ethyl chloroformate", "3-aminopropyltriethoxysilane", "(E)-1-(4-chlorophenyl)ethanone" ], "Reaction": [ "4-chloroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-chloro-α-ethylacetoacetanilide.", "4-chloro-α-ethylacetoacetanilide is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 4-chloro-α-ethylacetoacetanilide ethyl carbamate.", "3-aminopropyltriethoxysilane is then added to the reaction mixture and heated to form 3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Finally, (E)-1-(4-chlorophenyl)ethanone is added to the reaction mixture and heated to form the final product, (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
942001-92-5 |
製品名 |
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C20H21ClN4O3 |
分子量 |
400.86 |
IUPAC名 |
1-(4-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H21ClN4O3/c1-2-28-13-5-12-25-18(16-6-3-4-7-17(16)23-20(25)27)24-19(26)22-15-10-8-14(21)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3,(H2,22,24,26) |
InChIキー |
CYBJZWMRKCXZHT-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)
![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)
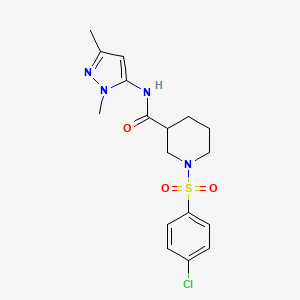
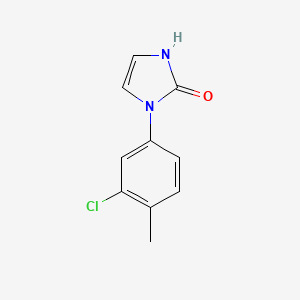

![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)
![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)
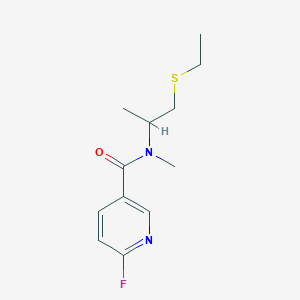
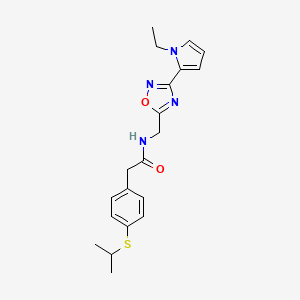
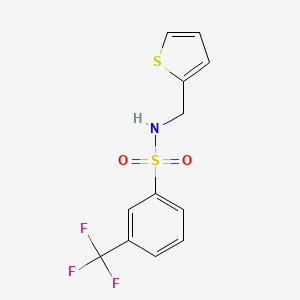
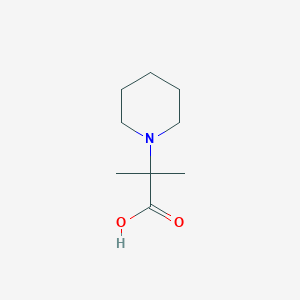
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804801.png)